3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Beschreibung
The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heterocycle with nitrogen-rich aromaticity. Key structural attributes include:
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFTXVFUJNSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic molecule belonging to the class of triazolopyrimidines. Its unique structural features, including the presence of fluorine and trifluoromethyl groups, contribute to its potential biological activities, particularly in cancer research and as a kinase inhibitor.
- Molecular Formula : C18H14F4N4O
- Molecular Weight : 389.314 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activity.
1. Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit specific kinases, such as:
- Aurora Kinases : Involved in cell division and are often overexpressed in cancer cells.
- FLT3 Kinase : A receptor tyrosine kinase implicated in hematopoietic malignancies.
The inhibition of these kinases suggests that the compound may play a role in preventing tumorigenesis and metastasis by disrupting critical signaling pathways associated with cancer cell proliferation.
2. Anticancer Properties
Triazolopyrimidine derivatives are increasingly recognized for their anticancer properties. The specific substitution pattern of this compound may enhance its potency against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells and inhibit their proliferation through mechanisms that remain under investigation.
Study on Antitumor Activity
A study evaluated the antitumor effects of various triazolopyrimidine derivatives, including our compound. The results showed:
- In vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : It was suggested that the compound induces apoptosis via the mitochondrial pathway.
Structure-Activity Relationship (SAR) Analysis
Research has also focused on the SAR of triazolopyrimidine derivatives. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances biological activity.
- Modifications at specific positions on the triazole or pyrimidine rings can lead to improved potency and selectivity for cancer cells.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H14F4N4O |
| Molecular Weight | 389.314 g/mol |
| Solubility | Soluble in DMSO |
| Biological Targets | Aurora Kinases, FLT3 |
| Mode of Action | Induces apoptosis |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
3-Position Substituents: The 4-fluorophenyl group (target, ) provides balanced electronic effects compared to 3-fluorophenyl (), where meta-substitution may disrupt coplanarity with the core .
6-Position Substituents :
- 3-(Trifluoromethyl)benzyl (target) significantly increases lipophilicity compared to 4-methylbenzyl () or 2-methylbenzyl (), favoring hydrophobic interactions in biological targets .
- Oxadiazole-dimethoxyphenyl () adds hydrogen-bond acceptors (N, O) but raises molecular weight (~463), which may limit blood-brain barrier penetration .
Structural Planarity: The triazolo-pyrimidinone core in analogs (e.g., ) is nearly coplanar (deviation <0.021 Å), critical for π-π stacking in target binding. Substituents like 2-methylbenzyl () may introduce torsional strain, reducing planarity .
Electronic and Steric Effects
- -F (target, –2) modestly withdraws electrons, directing electrophilic substitution patterns .
- Meta-substitution (e.g., 3-CF₃ in the target) balances bulk and accessibility compared to para-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
